molecular formula C7H5N7 B066770 6-(1H-1,2,4-Triazol-1-yl)-7H-purine CAS No. 165546-19-0

6-(1H-1,2,4-Triazol-1-yl)-7H-purine

Cat. No.: B066770
CAS No.: 165546-19-0
M. Wt: 187.16 g/mol
InChI Key: CDRFYYRVYMLDLE-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)-7H-purine is a heterocyclic compound that features both a triazole and a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-Triazol-1-yl)-7H-purine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a purine derivative with a triazole precursor under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-Triazol-1-yl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions that are activated by the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

6-(1H-1,2,4-Triazol-1-yl)-7H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(1H-1,2,4-Triazol-1-yl)-7H-purine exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound that also features a triazole ring but lacks the purine moiety.

    Purine: The parent compound of the purine ring system.

    1,2,3-Triazole: Another triazole isomer with different properties.

Uniqueness

6-(1H-1,2,4-Triazol-1-yl)-7H-purine is unique due to the combination of the triazole and purine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N7/c1-8-4-14(13-1)7-5-6(10-2-9-5)11-3-12-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFYYRVYMLDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435608
Record name 6-(1H-1,2,4-Triazol-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165546-19-0
Record name 6-(1H-1,2,4-Triazol-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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